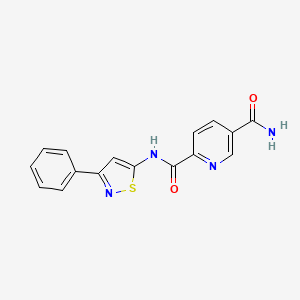
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide is a complex organic compound that features a thiazole ring and a pyridine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-phenyl-1,2-thiazole-5-carboxylic acid with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide is unique due to the combination of thiazole and pyridine rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-N-(3-phenyl-1,2-thiazol-5-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c17-15(21)11-6-7-12(18-9-11)16(22)19-14-8-13(20-23-14)10-4-2-1-3-5-10/h1-9H,(H2,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYFZQDAXVHWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)NC(=O)C3=NC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-cyanophenyl)methyl]-2-(2,5-dimethylpiperidin-1-yl)acetamide](/img/structure/B7189226.png)
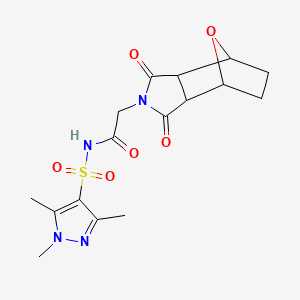
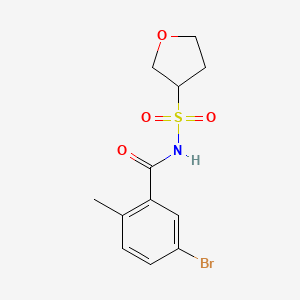
![2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide](/img/structure/B7189253.png)
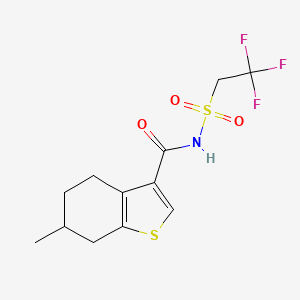
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]acetamide](/img/structure/B7189270.png)
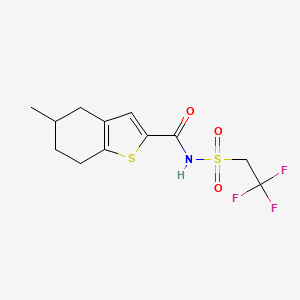
![3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide](/img/structure/B7189291.png)
![N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7189298.png)
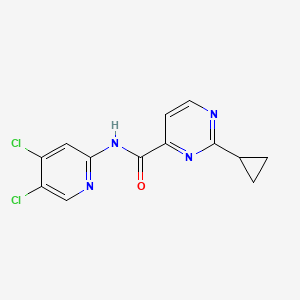
![1,3-Dimethyl-7-[2-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]purine-2,6-dione](/img/structure/B7189314.png)
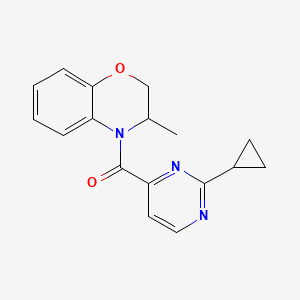
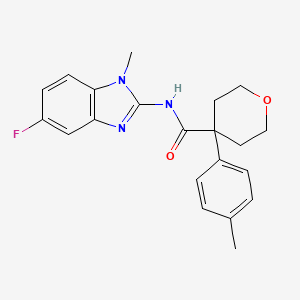
![N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7189335.png)
